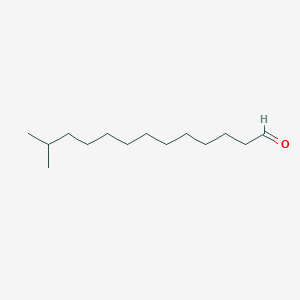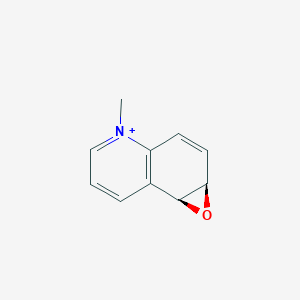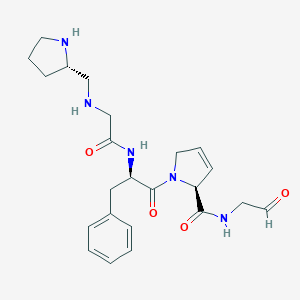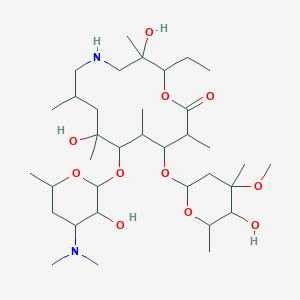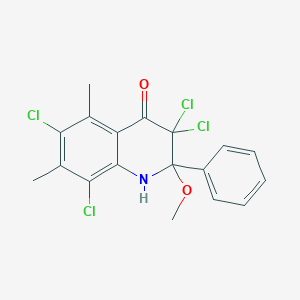
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is not well understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the expression of proteins involved in cancer cell proliferation and survival. Additionally, the compound has been shown to have antifungal and antibacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one in lab experiments is its potential as an anticancer agent. However, one limitation is that the compound's mechanism of action is not well understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several potential future directions for research on 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one. One direction is to further study the compound's mechanism of action to optimize its use in cancer treatment. Another direction is to study the compound's potential as an antifungal and antibacterial agent. Additionally, the compound's potential as a lead compound for the development of new drugs could be explored.
Synthesemethoden
The synthesis of 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one involves the condensation of 2-methoxy-5,7-dimethylquinoline-3-carbaldehyde with 2,4,6-trichlorophenylacetonitrile in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to form the final compound.
Wissenschaftliche Forschungsanwendungen
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. Additionally, it has been studied for its potential as an antifungal and antibacterial agent.
Eigenschaften
CAS-Nummer |
147779-33-7 |
|---|---|
Molekularformel |
C18H15Cl4NO2 |
Molekulargewicht |
419.1 g/mol |
IUPAC-Name |
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H15Cl4NO2/c1-9-12-15(14(20)10(2)13(9)19)23-18(25-3,17(21,22)16(12)24)11-7-5-4-6-8-11/h4-8,23H,1-3H3 |
InChI-Schlüssel |
UAFCYIXWEZQEGQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
Kanonische SMILES |
CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
Synonyme |
4(1H)-Quinolinone, 3,3,6,8-tetrachloro-2,3-dihydro-2-methoxy-5,7-dimethyl-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



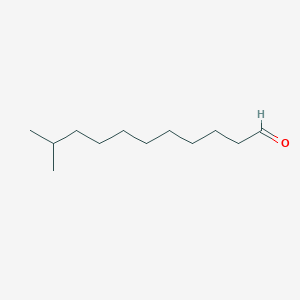
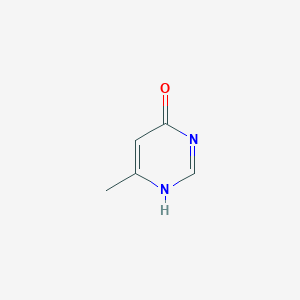

![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)
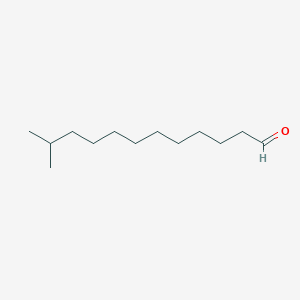


![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)


